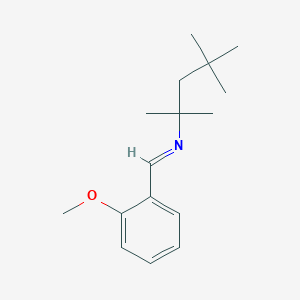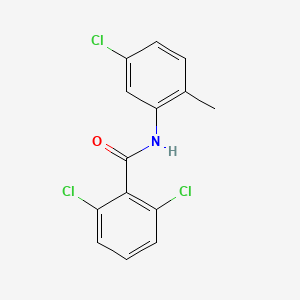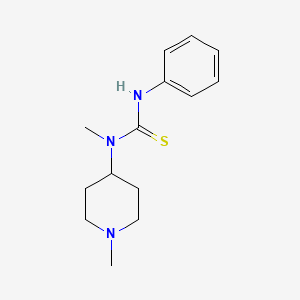
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. NPC is a piperazine derivative that exhibits a wide range of biological activities, including antitumor, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in cell proliferation and DNA synthesis, leading to the inhibition of tumor growth. This compound has also been shown to inhibit the activity of fungal enzymes involved in cell wall synthesis, leading to the inhibition of fungal growth. In addition, this compound has been shown to inhibit the activity of viral enzymes involved in viral replication, leading to the inhibition of viral growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to inhibit the growth of fungal cells by disrupting cell wall synthesis. In addition, this compound has been shown to inhibit viral replication by inhibiting viral enzyme activity.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It exhibits a wide range of biological activities, making it a versatile compound for studying various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. In addition, this compound has been shown to exhibit some toxicity in animal studies, which may limit its clinical applications.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. First, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Second, studies are needed to evaluate its safety and toxicity in humans. Third, studies are needed to evaluate its potential as a combination therapy with other anticancer, antifungal, or antiviral agents. Fourth, studies are needed to evaluate its potential as a diagnostic tool for cancer, fungal infections, or viral infections. Fifth, studies are needed to evaluate its potential as a drug delivery system for targeted therapy. Overall, this compound has great potential for therapeutic applications and warrants further investigation.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxaldehyde in the presence of piperazine and carbon disulfide. The resulting product is then purified by recrystallization to obtain the final compound. The synthesis of this compound has been extensively studied and optimized to obtain high yields and purity.
Scientific Research Applications
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to exhibit antiviral activity against HIV-1 and HCV.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4S/c18-15-6-4-14(5-7-15)13-20-17(23)22-11-9-21(10-12-22)16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOUUANVMSLDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)




![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)

![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)

